Massoniresinol

Beschreibung

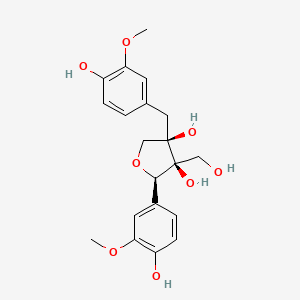

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3/t18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWZAVCISGQPJH-AQNXPRMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@]2(CO)O)C3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Massoniresinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massoniresinol, a lignan of significant interest for its potential pharmacological activities, is found in a select number of plant species. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and methods for extraction and quantification of massoniresinol. Quantitative data on its prevalence in various plant tissues is presented, alongside detailed experimental protocols to aid in research and development. Furthermore, potential signaling pathways influenced by massoniresinol are explored, offering insights into its mechanism of action.

Natural Sources and Geographical Distribution

Massoniresinol has been identified in several plant species, primarily within the Pinaceae, Schisandraceae, and Asteraceae families. The primary documented sources and their geographical distributions are outlined below.

Plant Sources

The principal plant species known to contain massoniresinol are:

-

Pinus massoniana (Masson's Pine, Chinese Red Pine)[1]

-

Abies spectabilis (East Himalayan Fir)[1]

-

Dolomiaea souliei [1]

Geographical Distribution

The natural habitats of these plant sources are geographically distinct:

-

Pinus massoniana : Native to a wide area of central and southern China, Taiwan, and northern Vietnam. It typically grows at low to moderate altitudes.

-

Abies spectabilis : Found in the Himalayan mountain range, spanning across Afghanistan, Pakistan, India, Nepal, and the Tibet region of China[4].

-

Dolomiaea souliei : This species is part of the Dolomiaea genus, which is distributed from Pakistan to Siberia and northern Indo-China.

-

Illicium burmanicum : Native to Myanmar and also found in the Yunnan province of China.

Quantitative Analysis of Massoniresinol

Currently, there is a notable scarcity of publicly available quantitative data detailing the precise concentrations of massoniresinol in various parts of its source plants. While phytochemical studies have confirmed its presence, detailed quantification across different tissues (e.g., needles, bark, roots, fruits) is not extensively reported in the literature. The following table summarizes the available information and highlights the need for further research in this area.

| Plant Species | Plant Part | Massoniresinol Concentration | Reference |

| Pinus massoniana | Needles, Wood | Data not available | |

| Abies spectabilis | Bark, Leaves | Data not available | |

| Dolomiaea souliei | Roots | Data not available | [5] |

| Illicium burmanicum | Herbs, Fruits | Data not available | [2][3] |

Note: The lack of quantitative data presents a significant research gap. The development and application of validated analytical methods are crucial for determining the yield of massoniresinol from these natural sources, which is essential for any potential commercial or pharmaceutical development.

Experimental Protocols

The extraction and quantification of massoniresinol from plant matrices require specialized analytical procedures. The following sections detail established and emerging methodologies for the efficient isolation and measurement of this lignan.

Extraction Methodologies

Several advanced extraction techniques can be employed to isolate lignans like massoniresinol from plant materials, offering advantages in terms of efficiency, solvent consumption, and preservation of the target compound.

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method is known for its reduced extraction times and lower solvent usage compared to conventional techniques[2][6].

Detailed Protocol for Ultrasound-Assisted Extraction of Lignans from Woody Plant Material:

-

Sample Preparation: Air-dry the plant material (e.g., ground wood, needles) and grind it into a fine powder (particle size < 0.5 mm).

-

Solvent Selection: A mixture of ethanol and water (e.g., 70:30 v/v) is often effective for extracting lignans.

-

Extraction Procedure:

-

Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

-

Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

-

Place the vessel in an ultrasonic bath or use a probe-type sonicator.

-

Apply ultrasound at a controlled frequency (e.g., 20-40 kHz) and power for a specified duration (e.g., 30 minutes). Maintain a constant temperature (e.g., 50°C) during the process.

-

-

Post-Extraction:

-

Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude extract can be used for further purification or direct analysis.

-

Experimental Workflow for Ultrasound-Assisted Extraction:

MAE employs microwave energy to heat the solvent and plant matrix, leading to rapid cell disruption and release of target compounds. This technique significantly reduces extraction time and solvent volume[4][7][8][9][10].

Detailed Protocol for Microwave-Assisted Extraction of Phenolic Compounds from Plant Leaves:

-

Sample Preparation: Dry and grind the plant leaves to a uniform powder.

-

Solvent Selection: An aqueous ethanol or methanol solution (e.g., 80% ethanol) is commonly used.

-

Extraction Procedure:

-

Place the powdered sample (e.g., 1 g) in a microwave-safe extraction vessel.

-

Add the extraction solvent at an optimized liquid-to-solid ratio (e.g., 15:1 mL/g).

-

Seal the vessel and place it in a microwave extractor.

-

Apply microwave power (e.g., 500 W) for a short duration (e.g., 5-10 minutes) at a controlled temperature (e.g., 60°C).

-

-

Post-Extraction:

-

Allow the vessel to cool to room temperature.

-

Filter the extract and concentrate it as described for UAE.

-

SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like lignans[11][12][13][14].

Detailed Protocol for Supercritical Fluid Extraction of Lignans from Biomass:

-

Sample Preparation: Dry and mill the plant material to a consistent particle size.

-

SFE System Setup:

-

Pack the ground material into the extraction vessel.

-

Set the desired extraction temperature (e.g., 50°C) and pressure (e.g., 300 bar).

-

If using a co-solvent, set the desired percentage (e.g., 10% ethanol).

-

-

Extraction Procedure:

-

Pump supercritical CO2 (and co-solvent, if applicable) through the extraction vessel at a constant flow rate.

-

The extraction process typically runs for a defined period (e.g., 1-2 hours).

-

-

Collection:

-

The extract-laden supercritical fluid is depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

-

The collected extract can then be dissolved in a suitable solvent for analysis.

-

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique for the quantification of specific compounds in complex mixtures like plant extracts[15][16][17][18][19].

Detailed Protocol for HPLC-MS/MS Quantification of Massoniresinol:

-

Standard Preparation: Prepare a series of standard solutions of purified massoniresinol in a suitable solvent (e.g., methanol) at known concentrations to create a calibration curve.

-

Sample Preparation: Dissolve the crude extract in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of lignans.

-

Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's characteristics.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for massoniresinol and one or more specific product ions generated by fragmentation.

-

Optimization: The MS parameters (e.g., collision energy, declustering potential) should be optimized using a pure standard of massoniresinol to achieve maximum sensitivity.

-

-

Quantification: The concentration of massoniresinol in the sample is determined by comparing the peak area of the analyte to the calibration curve generated from the standards.

Workflow for HPLC-MS/MS Quantification:

Potential Signaling Pathways

While direct studies on the signaling pathways of massoniresinol are limited, research on structurally similar lignans, such as matairesinol, provides valuable insights into its potential mechanisms of action. These compounds have been shown to exhibit anti-inflammatory and anticancer properties through the modulation of key cellular signaling cascades[20][21][22][23].

Anti-Inflammatory Pathways

Matairesinol has been demonstrated to exert anti-inflammatory effects by suppressing the MAPK and NF-κB signaling pathways[21][22]. It is plausible that massoniresinol may act through similar mechanisms.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. Matairesinol has been shown to inhibit the phosphorylation of key proteins in this pathway, such as p38 and JNK[21].

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Matairesinol can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines[21][22].

Proposed Anti-Inflammatory Signaling Pathway for Massoniresinol:

Anticancer Pathways

Studies on matairesinol have also revealed its potential to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of pathways like PI3K/Akt and by inducing mitochondrial dysfunction[20][23].

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.

-

Mitochondrial Dysfunction: Induction of mitochondrial dysfunction can trigger the intrinsic apoptotic pathway.

Proposed Anticancer Signaling Pathway for Massoniresinol:

Disclaimer: The signaling pathways described above are based on studies of the closely related lignan, matairesinol. Further research is required to definitively elucidate the specific molecular targets and mechanisms of action of massoniresinol.

Conclusion

Massoniresinol is a promising natural product with potential therapeutic applications. This guide has summarized the current knowledge on its natural sources, geographical distribution, and analytical methodologies. The significant lack of quantitative data on its concentration in source plants represents a critical area for future research. The detailed experimental protocols provided herein offer a foundation for researchers to pursue the extraction, quantification, and further investigation of massoniresinol's biological activities and underlying signaling pathways. Elucidating these aspects will be pivotal for unlocking the full therapeutic potential of this intriguing lignan.

References

- 1. Massoniresinol | C20H24O8 | CID 91885243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. ISOLATION AND PHYSICO-CHEMICAL CHARACTERIZATION OF LIGNINS FROM ULTRASOUND IRRADIATED FAST-GROWING POPLAR WOOD [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Two new aryltetralin lignans from the roots of Dolomiaea souliei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. uvadoc.uva.es [uvadoc.uva.es]

- 15. researchgate.net [researchgate.net]

- 16. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Massoniresinol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Massoniresinol, a lignan of significant interest for its potential pharmacological activities, belongs to the diverse class of phenylpropanoid-derived natural products found throughout the plant kingdom. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches to enhance its production, and facilitating the development of novel derivatives. This technical guide provides a comprehensive overview of the currently understood and putative steps in the biosynthesis of massoniresinol in plants, detailing the key enzymatic reactions, presenting available quantitative data, and outlining relevant experimental protocols.

The Core Biosynthetic Pathway of Massoniresinol

The biosynthesis of massoniresinol originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that provides the foundational building blocks for a vast array of compounds, including flavonoids, coumarins, and lignans. The pathway to massoniresinol can be conceptually divided into three main stages:

-

Phenylpropanoid Pathway: The synthesis of monolignol precursors.

-

Lignan-Specific Pathway: The dimerization of monolignols and subsequent modifications to form key lignan intermediates.

-

Putative Final Hydroxylation Step: The proposed conversion of a key lignan intermediate, matairesinol, to massoniresinol.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions, summarized below, leads to the formation of coniferyl alcohol, the primary precursor for many lignans, including massoniresinol.

-

L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid .

-

Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, to produce p-coumaric acid .

-

p-Coumaric acid undergoes further hydroxylation by p-coumarate 3-hydroxylase (C3H) to form caffeic acid .

-

Caffeic acid is methylated by caffeic acid O-methyltransferase (COMT) to produce ferulic acid .

-

Ferulic acid is then activated to its CoA-thioester, feruloyl-CoA , by 4-coumarate:CoA ligase (4CL) .

-

Finally, a two-step reduction of the feruloyl-CoA side chain, catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , yields coniferyl alcohol .

Lignan-Specific Pathway: From Coniferyl Alcohol to Matairesinol

The entry into the lignan-specific pathway is marked by the stereospecific dimerization of two coniferyl alcohol molecules. This critical step is orchestrated by dirigent proteins, which control the regioselectivity and stereoselectivity of the coupling reaction.

-

Oxidative Coupling: Two molecules of coniferyl alcohol are oxidized to phenoxy radicals by a laccase or peroxidase. In the presence of a dirigent protein (DIR) , these radicals undergo stereoselective coupling to form (+)-pinoresinol .

-

First Reduction: (+)-Pinoresinol is then reduced by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme, to yield (+)-lariciresinol .

-

Second Reduction: The same pinoresinol-lariciresinol reductase (PLR) catalyzes the subsequent reduction of (+)-lariciresinol to (-)-secoisolariciresinol .

-

Oxidation to Matairesinol: Finally, (-)-secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SIRD) , an NAD+-dependent enzyme, to form (-)-matairesinol .[1]

Putative Hydroxylation to Massoniresinol

The final step in the biosynthesis of massoniresinol is the hydroxylation of matairesinol. While a specific enzyme for this reaction has not yet been definitively characterized and named "massoniresinol synthase," evidence from the metabolism of related lignans suggests that this transformation is likely catalyzed by a cytochrome P450 monooxygenase.[2][3][4] These enzymes are well-known for their role in the hydroxylation of aromatic rings in a wide variety of plant secondary metabolites.[3] Therefore, it is proposed that a cytochrome P450-dependent hydroxylase acts on (-)-matairesinol to introduce a hydroxyl group, yielding massoniresinol .

Quantitative Data on Key Biosynthetic Enzymes

Quantitative kinetic data for the enzymes involved in the massoniresinol pathway are essential for understanding the efficiency and regulation of the biosynthesis. The following tables summarize the available data for key enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Source Organism | Reference |

| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | ~15 | ~0.5 | Forsythia intermedia | [5] |

| (+)-Lariciresinol | ~10 | ~0.3 | Forsythia intermedia | [5] |

Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductase (PLR)

| Enzyme | Substrate | Km (µM) | Optimal pH | Cofactor | Source Organism | Reference |

| Secoisolariciresinol Dehydrogenase (SIRD) | (-)-Secoisolariciresinol | 2.5 | 9.0 | NAD+ | Podophyllum peltatum | [1] |

Table 2: Properties of Secoisolariciresinol Dehydrogenase (SIRD)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the elucidation of the massoniresinol biosynthetic pathway.

Lignan Extraction and Analysis by HPLC-MS/MS

This protocol describes a general method for the extraction and quantification of lignans from plant material.

1. Sample Preparation:

- Lyophilize and grind plant tissue to a fine powder.

- Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

2. Extraction:

- Add 1 mL of 80% methanol to the sample.

- Vortex thoroughly to ensure complete mixing.

- Perform ultrasound-assisted extraction at 40°C for 60 minutes.

- Centrifuge the extract at 14,000 x g for 10 minutes to pellet the solid material.

- Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[6]

3. HPLC-MS/MS Analysis:

- HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent.

- Mass Spectrometer: An AB Sciex Triple Quad 4500 LC-MS/MS system or equivalent with an electrospray ionization (ESI) source operating in negative mode.

- Column: A suitable C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Gradient Program: A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for massoniresinol and other relevant lignans need to be determined using authentic standards.

Purification of Pinoresinol-Lariciresinol Reductase (PLR)

This protocol outlines the purification of PLR from plant tissue, adapted from a published method.[5]

1. Crude Extract Preparation:

- Homogenize fresh or frozen plant tissue in a suitable extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 14 mM 2-mercaptoethanol, and protease inhibitors).

- Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear supernatant (crude extract).

2. Ammonium Sulfate Precipitation:

- Slowly add solid ammonium sulfate to the crude extract to a final saturation of 40-70%.

- Stir for 1 hour at 4°C.

- Centrifuge to collect the precipitated protein.

- Resuspend the pellet in a minimal volume of extraction buffer.

3. Chromatographic Purification:

- Anion Exchange Chromatography: Load the resuspended pellet onto a DEAE-Sepharose column equilibrated with the extraction buffer. Elute with a linear gradient of NaCl (e.g., 0-0.5 M).

- Affinity Chromatography: Pool the active fractions and apply them to a Blue Sepharose CL-6B column. Elute the bound PLR with a high concentration of NADP+ or a salt gradient.

- Size Exclusion Chromatography: As a final polishing step, apply the active fractions from the affinity chromatography to a Superdex 200 column equilibrated with the extraction buffer.

4. Purity Assessment:

- Analyze the purified fractions by SDS-PAGE to assess purity and estimate the molecular weight.

Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)

This assay measures the activity of PLR by monitoring the consumption of NADPH.

1. Reaction Mixture (total volume of 200 µL):

- 100 mM Tris-HCl, pH 7.0

- 200 µM NADPH

- 50 µM Pinoresinol or Lariciresinol (dissolved in a small amount of DMSO and diluted in buffer)

- Purified PLR enzyme preparation

2. Procedure:

- Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

- Initiate the reaction by adding the substrate.

- Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a spectrophotometer.

- Calculate the enzyme activity based on the rate of NADPH oxidation (extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1).

Visualizations of Biosynthetic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Biosynthesis pathway of Massoniresinol.

Caption: Experimental workflow for lignan extraction.

Caption: Purification workflow for PLR enzyme.

Conclusion and Future Directions

The biosynthesis of massoniresinol is a multi-step enzymatic process that begins with the core phenylpropanoid pathway and proceeds through a series of lignan-specific modifications. While the pathway to the key intermediate, matairesinol, is well-established, the final hydroxylation step to massoniresinol is putative and requires further investigation. The identification and characterization of the specific cytochrome P450 enzyme responsible for this conversion will be a critical step in fully elucidating the pathway. Further research should also focus on obtaining more comprehensive quantitative data for all the enzymes involved to enable robust metabolic modeling and engineering efforts. The protocols and information provided in this guide serve as a valuable resource for researchers aiming to unravel the intricacies of massoniresinol biosynthesis and unlock its potential for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. kiche.or.kr [kiche.or.kr]

- 3. Hydroxylation mechanism of lignin-derived aromatic substrates catalyzed by plant P450 cinnamate 4-hydroxylase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (+)-Pinoresinol/(+)-lariciresinol reductase from Forsythia intermedia. Protein purification, cDNA cloning, heterologous expression and comparison to isoflavone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Massoniresinol

An In-depth Technical Guide to the Physical and Chemical Properties of Massoniresinol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical data on Massoniresinol. While comprehensive, it should be noted that specific experimental spectral data (NMR, MS, IR, UV-Vis) and detailed biological activity assays for Massoniresinol are not extensively reported in publicly accessible literature. Information on related compounds may be presented for contextual and comparative purposes and should be interpreted as such.

Introduction

Massoniresinol is a lignan, a class of polyphenolic compounds found in plants. Lignans are of significant interest in the scientific community, particularly in drug discovery, due to their diverse biological activities. This guide provides a detailed overview of the known physical, chemical, and structural properties of Massoniresinol, alongside generalized experimental protocols relevant to its study.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Massoniresinol are summarized below. These properties are essential for its handling, formulation, and analytical characterization.

Identification and Structure

The structural identity of Massoniresinol is defined by its systematic name and various chemical identifiers.

Table 1: Chemical Identification of Massoniresinol

| Identifier | Value | Citation |

|---|---|---|

| CAS Number | 96087-10-4 | [1] |

| Molecular Formula | C₂₀H₂₄O₈ | [2] |

| Molecular Weight | 392.4 g/mol | [2] |

| IUPAC Name | (2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol | [2] |

| InChI | InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3/t18-,19-,20+/m1/s1 | [2] |

| InChIKey | ZTWZAVCISGQPJH-AQNXPRMDSA-N | [2] |

| SMILES | COC1=C(C=CC(=C1)C[C@]2(CO--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O)O | [1] |

| Class | Lignan |[1] |

Physicochemical Properties

These properties are critical for experimental design, including solvent selection and storage conditions.

Table 2: Physicochemical Properties of Massoniresinol

| Property | Value / Description | Citation |

|---|---|---|

| Physical Appearance | Powder | [1] |

| Purity | Typically ≥98% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Natural Source | Isolated from the herbs of Illicium burmanicum. | [1] |

| Storage | Store desiccated at -20°C. Stock solutions can be stored at -20°C for several months. For short-term storage (up to 24 months), 2-8°C is also cited. Avoid repeated freeze-thaw cycles. |[1] |

Spectral Data for Structural Elucidation

The structure of Massoniresinol has been confirmed using various spectroscopic methods.[1] While specific peak data is not available in the cited literature, this section outlines the principles of these techniques as they apply to Massoniresinol.

Table 3: Spectroscopic Analysis Methods Used for Massoniresinol

| Technique | Purpose in Structural Analysis | Expected Observations (General) |

|---|---|---|

| ¹H-NMR | Provides information on the chemical environment of hydrogen atoms. Key for determining the number of protons, their connectivity (via splitting patterns), and stereochemistry. | Aromatic protons in the 6-7 ppm range, methoxy group singlets (~3.8 ppm), and complex aliphatic signals for the tetrahydrofuran ring and hydroxymethyl groups. |

| ¹³C-NMR | Determines the number of non-equivalent carbon atoms and their chemical environment (e.g., sp², sp³, carbonyl). | Signals corresponding to aromatic carbons, methoxy carbons, and aliphatic carbons of the core structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns useful for confirming the structure. | A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight (392.4). Fragmentation would likely involve loss of water, methoxy, and hydroxymethyl groups. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Broad O-H stretching bands for hydroxyl groups (~3400 cm⁻¹), C-O stretching for ethers and alcohols, and C=C stretching for the aromatic rings. |

| UV-Vis Spectroscopy | Provides information on electronic transitions, particularly in conjugated systems like aromatic rings. | Absorption maxima characteristic of the phenolic chromophores present in the molecule. |

Biological Activity and Signaling Pathways

Direct research on the biological activity and signaling pathways of Massoniresinol is limited. However, extensive research on structurally similar lignans, such as Matairesinol , provides a potential framework for investigation.

Matairesinol has been shown to possess significant anti-inflammatory and antioxidant properties.[3][4] Studies indicate that its mechanism of action involves the modulation of key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3] These pathways are central regulators of the cellular response to inflammatory stimuli, controlling the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] Furthermore, Matairesinol has been found to up-regulate AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status that can suppress inflammatory responses.[3]

Given the structural similarities between lignans, it is plausible that Massoniresinol may exhibit similar biological activities. The diagram below illustrates a potential anti-inflammatory signaling pathway that could be investigated for Massoniresinol, based on findings for Matairesinol.

Caption: Hypothesized anti-inflammatory pathway for Massoniresinol based on data from related lignans.

Experimental Protocols

Detailed experimental protocols for Massoniresinol are not fully described in the available literature. The following sections provide generalized, representative methodologies for its isolation and for a common biological assay.

Isolation and Purification Protocol

Massoniresinol has been isolated from Illicium burmanicum using a combination of chromatographic techniques.[1] The following is a generalized workflow based on these methods.

Caption: General workflow for the isolation and purification of Massoniresinol.

Methodology:

-

Extraction: The dried and powdered plant material (Illicium burmanicum) is subjected to solvent extraction, typically with a solvent of intermediate polarity like ethyl acetate, to obtain the crude extract.

-

Initial Fractionation (Silica Gel Chromatography): The crude extract is loaded onto a silica gel column. A gradient elution is performed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Size Exclusion Chromatography: Fractions showing the presence of the target compound are pooled and further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their molecular size.

-

Final Purification (Preparative HPLC): The final purification step is performed using reversed-phase (RP-C18) preparative High-Performance Liquid Chromatography (HPLC). A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds, yielding Massoniresinol at a high purity level (>98%).

-

Structure Confirmation: The identity and purity of the final compound are confirmed using spectroscopic methods (NMR, MS) as outlined in Section 3.0.

General Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

To investigate the potential anti-inflammatory activity of Massoniresinol, a common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well). Cells are allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Massoniresinol (typically dissolved in DMSO and diluted). A vehicle control (DMSO) is also included. Cells are pre-incubated with the compound for 1-2 hours.

-

Stimulation: Cells are then stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A negative control group (no LPS stimulation) is maintained.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

Nitrite Quantification (Griess Assay): NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

An aliquot of the supernatant from each well is transferred to a new 96-well plate.

-

Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

-

After a short incubation period at room temperature, the absorbance is measured at ~540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration of Massoniresinol that inhibits 50% of NO production) can then be determined by non-linear regression analysis.

-

Cell Viability Assay: A parallel assay (e.g., MTT or PrestoBlue™) should be performed to ensure that the observed inhibition of NO is not due to cytotoxicity of the compound.

Conclusion

Massoniresinol is a well-characterized lignan in terms of its core chemical structure and physical properties. However, a significant opportunity exists for further research into its biological activities and mechanisms of action. The information provided on related lignans suggests that Massoniresinol may be a promising candidate for investigation in areas such as inflammation, oxidative stress, and oncology. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this natural product.

References

- 1. Massoniresinol | CAS:96087-10-4 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Massoniresinol | C20H24O8 | CID 91885243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Abundance and Bioactivity of Massoniresinol in Illicium burmanicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of massoniresinol, a lignan found in Illicium burmanicum. While quantitative data on its natural abundance remains limited, this document summarizes the existing qualitative evidence, details relevant experimental protocols for its isolation and analysis, and explores its potential biological activities through associated signaling pathways.

Presence of Massoniresinol in Illicium burmanicum

Experimental Protocols

The isolation and quantification of lignans like massoniresinol from plant matrices typically involve a series of chromatographic and spectroscopic techniques. The following protocols are based on established methodologies for lignan analysis and the specific methods reported for the analysis of constituents from Illicium burmanicum.

Extraction of Lignans from Illicium burmanicum

This protocol outlines a general procedure for the extraction of lignans from the dried and powdered plant material.

Table 1: Experimental Protocol for Lignan Extraction

| Step | Procedure | Details |

| 1 | Sample Preparation | Air-dry the plant material (e.g., stems, leaves) and grind it into a fine powder. |

| 2 | Solvent Extraction | Perform sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol. Massoniresinol, being a lignan, is typically extracted in the ethyl acetate fraction. |

| 3 | Concentration | Evaporate the solvent from the ethyl acetate fraction under reduced pressure using a rotary evaporator to obtain a crude extract. |

Isolation and Purification of Massoniresinol

The crude extract is a complex mixture of compounds. Further purification is necessary to isolate massoniresinol.

Table 2: Experimental Protocol for Massoniresinol Isolation

| Step | Procedure | Details |

| 1 | Column Chromatography | Subject the crude ethyl acetate extract to column chromatography on silica gel. |

| 2 | Elution Gradient | Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. |

| 3 | Fraction Collection | Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). |

| 4 | Further Purification | Pool the fractions containing massoniresinol and subject them to further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC). |

Structural Elucidation and Quantification

The purified compound is identified and quantified using spectroscopic methods.

Table 3: Methods for Structural Elucidation and Quantification

| Method | Purpose |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | To elucidate the detailed chemical structure (¹H NMR, ¹³C NMR, 2D NMR). |

| High-Performance Liquid Chromatography (HPLC) | For quantitative analysis of massoniresinol in the plant extract. A calibration curve with a pure standard of massoniresinol is used for quantification. |

Potential Signaling Pathways of Massoniresinol

While direct studies on the signaling pathways modulated by massoniresinol are limited, the biological activities of structurally similar lignans, such as matairesinol and syringaresinol, provide valuable insights. These related compounds have demonstrated significant anti-inflammatory and antioxidant effects, primarily through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways. It is plausible that massoniresinol exerts its bioactivity through similar mechanisms.

Anti-Inflammatory Activity via NF-κB and MAPK Signaling

Lignans have been shown to inhibit the production of pro-inflammatory mediators. This is often achieved by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Putative inhibition of NF-κB and MAPK pathways by massoniresinol.

Antioxidant Activity via Nrf2 Signaling

The antioxidant properties of lignans are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes.

Caption: Postulated activation of the Nrf2 antioxidant pathway by massoniresinol.

Conclusion

Massoniresinol is a confirmed constituent of Illicium burmanicum. While quantitative data on its abundance is currently lacking, established phytochemical methods can be employed for its extraction, isolation, and quantification. Based on the activities of structurally related lignans, massoniresinol holds promise as a bioactive compound with potential anti-inflammatory and antioxidant properties, likely mediated through the NF-κB, MAPK, and Nrf2 signaling pathways. Further research is warranted to quantify its presence in I. burmanicum and to elucidate its precise mechanisms of action, which could pave the way for its development as a therapeutic agent.

Unraveling the Stereochemical Intricacies of Massoniresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Massoniresinol, a naturally occurring lignan, has garnered significant interest within the scientific community due to its potential therapeutic properties. A thorough understanding of its three-dimensional atomic arrangement, or stereochemistry, is paramount for elucidating its biological activity and for the rational design of novel therapeutic agents. This technical guide provides an in-depth exploration of the stereochemistry of Massoniresinol, detailing its absolute configuration and the experimental methodologies employed for its determination.

The Core Structure and Absolute Configuration

Massoniresinol is a tetrahydrofuran lignan characterized by a complex stereochemical architecture. The systematic IUPAC name for the naturally occurring enantiomer is (2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-((4-hydroxy-3-methoxyphenyl)methyl)-3-(hydroxymethyl)oxolane-3,4-diol . This nomenclature precisely defines the absolute configuration at the three chiral centers within the tetrahydrofuran ring, which is crucial for its specific interactions with biological targets.

The structural formula of Massoniresinol is presented below:

Caption: Figure 1. 2D Representation of Massoniresinol with Stereochemical Designations.

Experimental Determination of Stereochemistry

The definitive assignment of the (2R,3S,4R) configuration for Massoniresinol is the result of rigorous analysis using a combination of spectroscopic and chiroptical techniques. While a dedicated publication detailing the complete stereochemical elucidation of Massoniresinol through multiple methods was not found, the isolation and structural identification of (-)-Massoniresinol from Illicium burmanicum has been reported, with its structure confirmed by spectral analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of molecules. For tetrahydrofuran lignans like Massoniresinol, the coupling constants (J-values) between protons on the tetrahydrofuran ring are particularly informative.

Experimental Protocol: 1D and 2D NMR Spectroscopy

A detailed experimental protocol for acquiring NMR data for a compound like Massoniresinol would typically involve the following steps:

-

Sample Preparation: Dissolve a pure sample of Massoniresinol (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. Key regions of interest would be the signals corresponding to the protons on the tetrahydrofuran ring and the benzylic protons.

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. For Massoniresinol, NOE correlations between protons on the tetrahydrofuran ring would provide critical information about their relative stereochemistry (cis or trans).

-

Data Interpretation Workflow for Stereochemical Assignment:

Caption: Figure 2. NMR Data Interpretation Workflow for Stereochemical Assignment.

Quantitative NMR Data for (-)-Massoniresinol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | NOE Correlations |

| H-2 | Value | e.g., d | Value | e.g., H-3, Ar-protons |

| H-3 | Value | e.g., dd | Values | e.g., H-2, H-4, CH₂OH |

| H-4 | Value | e.g., m | Values | e.g., H-3, H-5, CH₂-Ar' |

| ... | ... | ... | ... | ... |

Table 1: Hypothetical ¹H NMR Data for (-)-Massoniresinol

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | Value |

| C-3 | Value |

| C-4 | Value |

| ... | ... |

Table 2: Hypothetical ¹³C NMR Data for (-)-Massoniresinol

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule.[2][3][4][5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The primary and often most challenging step is to grow a single crystal of Massoniresinol of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to fit the experimental data. The absolute configuration can be determined using anomalous dispersion effects, especially if a heavy atom is present or by using specific crystallographic parameters (e.g., the Flack parameter).

Although no published crystal structure for Massoniresinol was found, this technique would provide definitive proof of the (2R,3S,4R) configuration.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules and is a powerful tool for determining absolute configuration.[7]

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation: A solution of Massoniresinol of known concentration is prepared in a suitable transparent solvent.

-

Data Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the UV region where the chromophores of the molecule absorb.

-

Data Analysis: The experimental CD spectrum is compared with the theoretically calculated spectrum for a known absolute configuration (e.g., 2R,3S,4R). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Logical Relationship for CD-based Stereochemical Assignment:

References

- 1. Massoniresinol | CAS:96087-10-4 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Absolute configuration - Wikipedia [en.wikipedia.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 7. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Massoniresinol from Pinus massoniana Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massoniresinol, a lignan found in the bark of Pinus massoniana (Masson's Pine), has garnered interest within the scientific community for its potential therapeutic properties. As a polyphenolic compound, it is part of a broader class of secondary metabolites known for their antioxidant and bioactive capabilities. These application notes provide a comprehensive overview of the methodologies for extracting, isolating, and quantifying massoniresinol from Pinus massoniana bark, tailored for research and drug development applications. The protocols outlined below are based on established techniques for lignan extraction from pine species and analytical methods for phenolic compounds.

Data Presentation: Extraction and Quantification Parameters

The following tables summarize key quantitative parameters for the extraction and analysis of massoniresinol. These values are compiled from general lignan and phenolic compound analysis and should be considered as a baseline for optimization in specific laboratory settings.

Table 1: Recommended Extraction Parameters for Massoniresinol

| Parameter | Recommended Value/Range | Notes |

| Extraction Solvent | 70% Aqueous Acetone | Balances polarity for efficient extraction of lignans.[1][2] |

| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | A higher ratio can improve extraction efficiency but may require more solvent removal effort. |

| Extraction Temperature | 40-60 °C | Moderate temperatures prevent degradation of thermolabile compounds. |

| Extraction Time | 1-3 hours | Optimization may be required to maximize yield. |

| Extraction Method | Maceration with stirring or ultrasonication | Ultrasonication can enhance extraction efficiency and reduce extraction time. |

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Massoniresinol Quantification

| Parameter | Recommended Specification | Notes |

| Column | C18 reverse-phase (150 x 4.6 mm, 5 µm) | A common column for the separation of phenolic compounds.[3][4] |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | A gradient elution is typically used to achieve good separation.[5] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[4] |

| Column Temperature | 40 °C | To ensure reproducible retention times.[3] |

| Detector | UV/DAD at 280 nm | Massoniresinol exhibits UV absorbance around this wavelength. |

| Injection Volume | 10-20 µL | Dependent on sample concentration. |

Experimental Protocols

Protocol 1: Extraction of Massoniresinol from Pinus massoniana Bark

This protocol details a laboratory-scale method for the extraction of a lignan-rich fraction from Pinus massoniana bark.

Materials and Equipment:

-

Dried Pinus massoniana bark

-

Grinder or mill

-

70% Acetone in distilled water (v/v)

-

Beakers and flasks

-

Magnetic stirrer with heating plate or ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Sample Preparation: Grind the dried Pinus massoniana bark to a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

-

Maceration: Weigh the powdered bark and place it in a flask. Add 70% aqueous acetone at a solvent-to-solid ratio of 15:1 (v/w).

-

Extraction: Stir the mixture continuously at 50 °C for 2 hours. Alternatively, place the flask in an ultrasonic bath at 50 °C for 1 hour.

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid bark residue. Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature below 50 °C to remove the acetone. The remaining aqueous solution contains the crude extract.

-

Drying: Freeze-dry the aqueous extract to obtain a stable powder. If a freeze-dryer is not available, the extract can be carefully dried in a vacuum oven at a low temperature.

-

Storage: Store the dried crude extract at -20 °C in a desiccator to prevent degradation.

Protocol 2: Isolation and Purification of Massoniresinol

This protocol describes the fractionation of the crude extract to isolate massoniresinol using column chromatography.

Materials and Equipment:

-

Crude lignan extract from Protocol 1

-

Silica gel (70-230 mesh) for column chromatography

-

Glass chromatography column

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

Beakers and collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

Procedure:

-

Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack it into the chromatography column.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate and then methanol.

-

Fraction Collection: Collect the eluate in separate fractions.

-

TLC Monitoring: Monitor the separation process by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate) and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the expected Rf value of massoniresinol. Concentrate the pooled fractions using a rotary evaporator.

-

Final Purification: The resulting enriched fraction can be further purified by repeated column chromatography or by preparative HPLC to obtain pure massoniresinol.

Protocol 3: Quantification of Massoniresinol by HPLC

This protocol provides a method for the quantitative analysis of massoniresinol in the extracted samples.

Materials and Equipment:

-

HPLC system with a UV/DAD detector

-

C18 reverse-phase column (150 x 4.6 mm, 5 µm)

-

Massoniresinol analytical standard

-

HPLC-grade acetonitrile, water, and formic acid

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of the massoniresinol standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh a portion of the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column and the mobile phase consisting of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Use a gradient elution program, for example: 0-5 min, 10-20% B; 5-20 min, 20-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

-

Set the flow rate to 1.0 mL/min and the column temperature to 40 °C.

-

Set the UV detector to monitor the absorbance at 280 nm.

-

-

Quantification: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of massoniresinol in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Caption: Workflow for the extraction of crude lignan extract from Pinus massoniana bark.

References

- 1. Lignans from the bark extract of Pinus sylvestris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phcogres.com [phcogres.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Isolation and Purification of Massoniresinol using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the isolation and purification of Massoniresinol, a lignan with potential therapeutic properties, from a crude plant extract using column chromatography. These protocols are designed to be a practical guide for researchers in natural product chemistry and drug development.

Introduction

Massoniresinol is a lignan found in various plant species, including Illicium burmanicum, Dolomiaea souliei, Abies spectabilis, and Pinus massoniana[1][2]. Lignans are a class of polyphenolic compounds that have garnered significant interest for their diverse biological activities, including antioxidant and cytotoxic effects[3]. The isolation and purification of specific lignans like Massoniresinol are essential for detailed pharmacological studies and potential drug development.

Column chromatography is a fundamental and widely used technique for the separation and purification of natural products from complex mixtures[4][5]. This method leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation based on polarity, size, or charge[5][6]. This document outlines a comprehensive protocol for the isolation and purification of Massoniresinol using a multi-step column chromatography approach.

Overview of the Isolation and Purification Workflow

The general workflow for isolating Massoniresinol involves initial extraction from the plant material, followed by a series of column chromatography steps to separate it from other phytochemicals. The process is monitored at each stage using techniques like Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

Caption: Workflow for Massoniresinol Isolation and Purification.

Experimental Protocols

Plant Material and Extraction

-

Plant Material: Dried and powdered aerial parts of Illicium burmanicum are a known source of Massoniresinol[1][7].

-

Extraction:

-

Macerate the powdered plant material with ethyl acetate at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

-

Protocol 1: Silica Gel Column Chromatography (Initial Fractionation)

This initial step aims to separate the crude extract into fractions of varying polarity.

Materials and Equipment:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Solvents: n-Hexane, Ethyl Acetate (EtOAc)

-

Beakers, flasks, and test tubes for fraction collection

-

TLC plates (silica gel 60 F254) and developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Packing (Wet Method):

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powdered sample onto the top of the column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (gradient elution).

-

Collect fractions of a fixed volume (e.g., 20 mL) in numbered test tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting each fraction on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., n-hexane:EtOAc, 7:3 v/v).

-

Visualize the spots under a UV lamp and/or by using a suitable staining reagent.

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to Massoniresinol.

-

Table 1: Representative Gradient Elution for Silica Gel Chromatography

| Step | n-Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |

| 1 | 100 | 0 | 2 | Elute non-polar compounds |

| 2 | 90 | 10 | 3 | Elute low polarity compounds |

| 3 | 80 | 20 | 3 | Elute medium polarity compounds |

| 4 | 70 | 30 | 5 | Elute Massoniresinol-containing fractions |

| 5 | 50 | 50 | 3 | Elute higher polarity compounds |

| 6 | 0 | 100 | 2 | Wash the column |

Note: The optimal gradient may vary depending on the specific crude extract and should be optimized using preliminary TLC analysis.

Protocol 2: Sephadex LH-20 Column Chromatography (Final Purification)

This step is used for the fine purification of the Massoniresinol-rich fractions obtained from the silica gel column. Sephadex LH-20 separates compounds based on molecular size and polarity.

Materials and Equipment:

-

Glass chromatography column

-

Sephadex LH-20

-

Solvent: Methanol (MeOH) or a mixture of Dichloromethane:Methanol

-

Fraction collector (optional)

-

HPLC system for purity analysis

Procedure:

-

Column Packing:

-

Swell the Sephadex LH-20 in the chosen mobile phase (e.g., methanol) for several hours.

-

Pour the swollen gel slurry into the column and allow it to pack.

-

-

Sample Loading:

-

Concentrate the pooled Massoniresinol-rich fractions from the previous step.

-

Dissolve the residue in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the Sephadex LH-20 column.

-

-

Elution:

-

Elute the column with the same mobile phase used for packing (isocratic elution).

-

Collect fractions of a smaller volume (e.g., 5-10 mL).

-

-

Fraction Analysis and Purity Check:

Table 2: Summary of Chromatographic Conditions for Massoniresinol Purification

| Parameter | Protocol 1: Silica Gel Chromatography | Protocol 2: Sephadex LH-20 Chromatography |

| Stationary Phase | Silica gel (60-120 mesh) | Sephadex LH-20 |

| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) | Methanol or CH2Cl2:MeOH (isocratic) |

| Elution Mode | Gradient | Isocratic |

| Detection Method | TLC with UV visualization | TLC and HPLC-PDA |

| Primary Separation Principle | Adsorption (Polarity) | Size Exclusion and Partition |

Logical Relationship of Key Steps

The purification process follows a logical progression from a crude mixture to a pure compound, with each step increasing the purity of the target molecule.

Caption: Logical Flow of the Purification Process.

Conclusion

The protocols described provide a robust framework for the successful isolation and purification of Massoniresinol from plant sources. The combination of silica gel and Sephadex LH-20 column chromatography offers an effective strategy for obtaining high-purity Massoniresinol suitable for further biological and pharmacological evaluation. Researchers should note that optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant matrix and the scale of the purification.

References

- 1. Massoniresinol | CAS:96087-10-4 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Massoniresinol | C20H24O8 | CID 91885243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DSpace [helda.helsinki.fi]

- 4. column-chromatography.com [column-chromatography.com]

- 5. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Massoniresinol | CAS:96087-10-4 | Manufacturer ChemFaces [chemfaces.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Massoniresinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Massoniresinol. Massoniresinol is a lignan found in various plant species, including Pinus massoniana and Illicium burmanicum.[1][2][3] The method described herein utilizes a reverse-phase C18 column with UV detection, providing a reliable and accurate tool for the quantification of Massoniresinol in plant extracts and other sample matrices relevant to research and drug development. The protocol has been validated for linearity, precision, and accuracy, ensuring its suitability for routine analysis.

Introduction

Massoniresinol (C₂₀H₂₄O₈, M.W. 392.4 g/mol ) is a naturally occurring lignan that has been identified in several plant species.[1][4] Lignans are a class of polyphenolic compounds known for their diverse biological activities, which has led to increasing interest in their quantification for quality control of herbal products and for pharmacological studies. A validated HPLC method is essential for the accurate determination of Massoniresinol content in various samples. This document provides a detailed protocol for its quantification using reverse-phase HPLC with UV detection.

Principle of the Method

The chromatographic separation is achieved on a C18 reverse-phase column. The mobile phase consists of a gradient of acetonitrile and water, which allows for the efficient separation of Massoniresinol from other components in the sample matrix. Massoniresinol possesses aromatic rings in its structure, which results in strong UV absorbance.[1] Based on the presence of these chromophores, the detection wavelength is set to 280 nm, a common wavelength for the analysis of phenolic compounds.[5][6] Quantification is performed by the external standard method, comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a Massoniresinol reference standard.

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Centrifuge

-

-

Chemicals and Reagents:

-

Massoniresinol reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (analytical grade)

-

-

Chromatographic Column:

-

C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent.

-

Experimental Protocols

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Massoniresinol reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Grind the dried plant material (e.g., pine needles) to a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

-

Add 20 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient Elution | 0-20 min, 20-60% B; 20-25 min, 60-80% B; 25-30 min, 80-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Method Validation Data

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,100 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Regression Equation | y = 15200x + 150 |

| Correlation Coefficient (R²) | 0.9998 |

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day (intra-day precision) and on three consecutive days (inter-day precision).

Intra-day Precision

| Replicate | Retention Time (min) | Peak Area (mAU*s) |

|---|---|---|

| 1 | 15.21 | 380,150 |

| 2 | 15.23 | 381,200 |

| 3 | 15.22 | 379,900 |

| 4 | 15.24 | 382,500 |

| 5 | 15.21 | 379,500 |

| 6 | 15.23 | 381,800 |

| Mean | 15.22 | 380,842 |

| SD | 0.013 | 1198.7 |

| %RSD | 0.08% | 0.31% |

Inter-day Precision

| Day | Mean Peak Area (mAU*s) | SD | %RSD |

|---|---|---|---|

| 1 | 380,842 | 1198.7 | 0.31% |

| 2 | 382,100 | 1250.4 | 0.33% |

| 3 | 379,950 | 1150.2 | 0.30% |

Accuracy (Recovery)

The accuracy of the method was assessed by a recovery experiment. A known amount of Massoniresinol standard was added to a pre-analyzed sample, and the mixture was analyzed by the proposed method.

| Sample Conc. (µg/mL) | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |

| 15.5 | 10 | 25.3 | 98.0 |

| 15.5 | 20 | 35.1 | 98.0 |

| 15.5 | 30 | 44.8 | 97.7 |

| Average Recovery | 97.9% |

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

-

LOD: 0.1 µg/mL (S/N = 3)

-

LOQ: 0.3 µg/mL (S/N = 10)

Visualizations

References

- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anti-inflammatory-effect-of-simonsinol-on-lipopolysaccharide-stimulated-raw264-7-cells-through-inactivation-of-nf-b-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 4. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Massoniresinol: A Phytochemical Standard for Analytical and Biological Investigations

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Massoniresinol is a lignan found in various plant species, including Dolomiaea souliei, Abies spectabilis, Pinus massoniana, Tamarix nilotica, and Illicium burmanicum.[1][2] As a distinct chemical entity, Massoniresinol serves as a valuable standard for phytochemical analysis, enabling the accurate quantification and identification of this compound in complex plant matrices. This document provides detailed protocols for the extraction, quantification, and biological evaluation of Massoniresinol, alongside a summary of its potential biological activities based on related compounds.

Chemical Profile:

| Property | Value |

| IUPAC Name | (2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)tetrahydrofuran-3,4-diol |

| Molecular Formula | C₂₀H₂₄O₈ |

| Molecular Weight | 392.4 g/mol |

| CAS Number | 96087-10-4 |

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data on the specific concentration of Massoniresinol in various plant materials. However, its presence has been confirmed in several species, making it a target for phytochemical analysis. The following table is intended to be populated as more research becomes available.

Table 1: Reported Concentrations of Massoniresinol in Plant Materials

| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration (mg/g dry weight) | Reference |

| Dolomiaea souliei | Roots | Not specified | Not specified | Presence confirmed | Inferred from phytochemical studies |

| Abies spectabilis | Wood | Methanol Extraction | LC-DAD-ESI-MS/MS | Presence of lignans confirmed | [3] |

| Pinus massoniana | Needles | Not specified | Not specified | To be determined | |

| Tamarix nilotica | Aerial Parts | Aqueous-Ethanol | HPLC-HRESI-QTOF-MS-MS | Presence of polyphenols confirmed | [4] |

| Illicium burmanicum | Herbs | Not specified | Not specified | Presence confirmed | [5] |

Experimental Protocols

Extraction of Massoniresinol from Plant Material

This protocol provides a general method for the extraction of lignans, including Massoniresinol, from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials:

-

Dried and powdered plant material

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

-